4-Methoxyquinolin-7-amine

Description

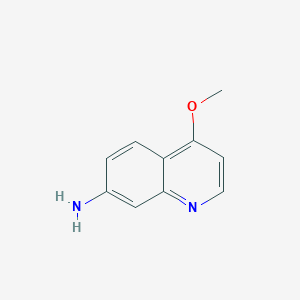

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methoxyquinolin-7-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,11H2,1H3 |

InChI Key |

RCEMAWTXZSGXRH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 4-Methoxyquinolin-7-amine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar organic molecules. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core, which is a key structural motif in many biologically active compounds and approved pharmaceuticals. The presence of methoxy and amine functional groups at the 4 and 7 positions, respectively, imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate spectroscopic characterization is a critical step in the synthesis and development of any new chemical entity, providing confirmation of its structure and purity. This guide details the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 8.7 | d | 1H | H5 |

| ~ 7.8 - 8.0 | d | 1H | H8 |

| ~ 7.0 - 7.2 | dd | 1H | H6 |

| ~ 6.8 - 7.0 | d | 1H | H2 |

| ~ 6.6 - 6.8 | d | 1H | H3 |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C4 |

| ~ 150 - 155 | C7 |

| ~ 148 - 152 | C8a |

| ~ 135 - 140 | C5 |

| ~ 125 - 130 | C8 |

| ~ 120 - 125 | C4a |

| ~ 115 - 120 | C6 |

| ~ 100 - 105 | C3 |

| ~ 95 - 100 | C2 |

| ~ 55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1640 - 1600 | Strong | C=C and C=N ring stretching |

| 1600 - 1550 | Medium | N-H bend |

| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1050 - 1000 | Medium | Aryl C-O stretch (symmetric) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174.08 | [M]⁺ (Molecular Ion) |

| 159.06 | [M-CH₃]⁺ |

| 145.06 | [M-CHO]⁺ |

| 131.05 | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is introduced via direct infusion or through a liquid chromatograph. For EI, the sample is typically introduced via a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Interrelation of Spectroscopic Techniques

This diagram shows the logical relationship between different spectroscopic methods and the structural information they provide.

Caption: Relationship between spectroscopic techniques and the structural information they provide for a molecule.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data is currently limited, the predicted NMR, IR, and MS data, along with the general experimental protocols, offer a valuable starting point for researchers working with this compound. The provided workflows and diagrams serve to illustrate the standard processes in chemical characterization. As research on this and related quinoline derivatives continues, the availability of experimental data will undoubtedly grow, further refining our understanding of their properties and potential applications.

The Rising Therapeutic Potential of 4-Methoxyquinolin-7-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, the 4-methoxyquinolin-7-amine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and antimalarial agents.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically commences with the construction of the core quinoline ring system, followed by the introduction of the methoxy and amine functionalities. A common synthetic strategy involves the reaction of appropriately substituted anilines with β-ketoesters or their equivalents, followed by cyclization.

A key intermediate in the synthesis of many of these derivatives is 4-chloro-7-methoxyquinoline. This intermediate can be synthesized from 3-methoxyaniline in a multi-step process.[1] First, 3-methoxyaniline is reacted with 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione. The resulting product is then cyclized in diphenyl ether to yield 7-methoxy-1H-quinolin-4-one.[1] Finally, treatment with a chlorinating agent like phosphorus oxychloride or phosphorus trichloride affords 4-chloro-7-methoxyquinoline.[1] This versatile intermediate can then undergo nucleophilic aromatic substitution with various amines to yield a diverse library of 4-amino-7-methoxyquinoline derivatives.[2][4]

Anticancer Activity

Derivatives of the 4-methoxyquinoline scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several 4-anilinoquinoline derivatives, which share structural similarities with this compound, have been designed and synthesized as potent EGFR inhibitors.[3] The epidermal growth factor receptor plays a critical role in cell signaling, and its overactivation is a hallmark of many cancers.[3] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3]

Table 1: Anticancer Activity of 4-Anilinoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2i | HeLa | 7.15 | [3] |

| BGC-823 | 4.65 | [3] | |

| Gefitinib (Control) | HeLa | 17.12 | [3] |

| BGC-823 | 19.27 | [3] | |

| 1f | HeLa | - | [3] |

| BGC-823 | - | [3] |

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is another crucial target in cancer therapy, as its dysregulation is implicated in the development of numerous cancers.[5] Novel 4,7-disubstituted 8-methoxyquinazoline derivatives, structurally related to the this compound core, have been identified as potent inhibitors of the β-catenin/TCF4 protein-protein interaction.[5] This interaction is a critical step in the activation of Wnt target genes.[5] The most potent compounds in this series have been shown to induce apoptosis and inhibit cell migration in cancer cell lines.[5]

Table 2: Cytotoxic Potential of 4,7-disubstituted 8-methoxyquinazoline Derivatives

| Cell Line | IC50 Range (µM) | Reference |

| HCT116 | 5.64 ± 0.68 to 23.18 ± 0.45 | [5] |

| HepG2 | 5.64 ± 0.68 to 23.18 ± 0.45 | [5] |

| Primary human gallbladder cancer cells (Compound 18B) | 8.50 ± 1.44 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activities of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.[3]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Certain derivatives of 4-methoxyquinoline have demonstrated significant antimicrobial and antibiofilm activity. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their activity against various pathogenic microbes.[2]

One compound, in particular, exhibited potent effects against E. coli and C. albicans.[2] Further studies revealed its ability to inhibit biofilm formation and cause protein leakage from bacterial cells, suggesting a mechanism of action that involves disruption of the cell membrane.[2]

Table 3: Antimicrobial Activity of a 4-((7-methoxyquinolin-4-yl) amino)benzenesulfonamide Derivative (Compound 3l)

| Microorganism | MIC (µg/mL) | Reference |

| E. coli | 7.812 | [2] |

| C. albicans | 31.125 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antimalarial Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Research into novel 4-aminoquinoline derivatives continues in the search for agents effective against drug-resistant strains of Plasmodium falciparum.[6] A series of 4-amidinoquinoline derivatives have shown high activity in both in vitro and in vivo models of malaria, with no cross-resistance to chloroquine.[6] These compounds are believed to interfere with the parasite's ability to detoxify heme, a mechanism shared with other quinoline antimalarials.[7]

Caption: Proposed mechanism of action for antimalarial 4-aminoquinolines.

Conclusion

The this compound scaffold and its related derivatives represent a promising area for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further investigation. The data presented in this guide highlights the potential of these compounds in oncology, infectious diseases, and beyond. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application.

References

- 1. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antimalarial activity of 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxyquinolin-7-amine

Introduction

4-Methoxyquinolin-7-amine is a quinoline derivative with a molecular structure that suggests potential interactions with various biological targets. The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse activities. This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds and predictive analyses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

Potential Therapeutic Arenas

Based on the activities of structurally similar quinoline and quinazoline compounds, this compound could potentially be investigated for its utility in the following areas:

-

Oncology: Many quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, disruption of DNA repair mechanisms, and induction of apoptosis.

-

Neurodegenerative Diseases: Certain quinoline-based compounds have shown neuroprotective effects, suggesting potential applications in conditions like Parkinson's or Alzheimer's disease.

-

Infectious Diseases: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine, indicating a potential for antiparasitic or antimicrobial activity.

Potential Molecular Targets and Signaling Pathways

While direct experimental data for this compound is not extensively available, we can infer potential targets by examining related molecules.

Kinase Inhibition in Cancer

Numerous quinoline and quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Key Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in various cancers.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. Their aberrant activation is linked to cancer progression and metastasis.

-

Bcr-Abl Kinase: This fusion protein with constitutive tyrosine kinase activity is the hallmark of chronic myelogenous leukemia (CML).

Hypothesized Signaling Pathway:

The diagram below illustrates a potential mechanism by which a this compound analog could inhibit the EGFR signaling pathway, a common target for quinoline-based anticancer agents.

DNA Damage Response and Repair

Some small molecules can interfere with the cellular machinery that repairs DNA damage, a strategy that can be synergistic with chemotherapy or radiation. Methoxyamine, a structurally simpler compound, is known to inhibit the base excision repair (BER) pathway.[1]

Potential Mechanism of Action:

This compound could potentially enhance the efficacy of DNA-damaging agents by inhibiting key enzymes in DNA repair pathways.

Experimental Workflow for Assessing DNA Repair Inhibition:

The following workflow could be employed to investigate the effect of this compound on DNA repair.

Neuroprotection via NR4A2 Activation

Derivatives of 4-amino-7-chloroquinoline have been identified as agonists of the nuclear receptor NR4A2 (Nurr1).[2] NR4A2 is a key transcription factor for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[2]

Hypothesized Signaling Cascade:

If this compound acts as an NR4A2 agonist, it could promote the expression of genes essential for dopaminergic neuron survival.

Quantitative Data from Structurally Related Compounds

The following table summarizes inhibitory activities of various quinoline and quinazoline derivatives against different targets. This data provides a reference for the potential potency of this compound.

| Compound Class | Compound Name/ID | Target | Assay Type | IC50 / GI50 / Ki | Reference |

| Quinazoline Derivative | WHI-P154 | Glioblastoma Cells (U373, U87) | Cytotoxicity Assay | 813 +/- 139 nM (EGF-P154 conjugate) | [3] |

| Pyrimido[4,5-b]indole | CD161 | BRD4 BD1 | Competitive Fluorescence-Polarization | Ki = 387 nM | [4] |

| Pyrimido[4,5-b]indole | CD161 | BRD4 BD2 | Competitive Fluorescence-Polarization | Ki = 476 nM | [4] |

| Dihydroquinoxalinone | Compound 2 | 60 Human Tumor Cell Lines | Antiproliferative Assay | Low to subnanomolar | [5] |

| 4-Aminoquinoline Analog | Compound 5 + Akt Inhibitor 8/9 | Breast Cancer Cells | Cell Killing Assay | - | [6] |

| 7-Chloro-4-aminoquinoline-benzimidazole | Compound 12d | Various Tumor Cell Lines | MTT Assay | GI50 = 0.4 to 8 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative protocols for key experiments.

Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.

-

Materials: Recombinant human EGFR, ATP, substrate peptide (e.g., poly(Glu,Tyr) 4:1), this compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cancer cells.

-

Materials: Cancer cell line of interest, culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO), 96-well plates, incubator, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

While direct experimental evidence for the therapeutic targets of this compound is limited, analysis of structurally related compounds provides a strong foundation for future investigation. The quinoline scaffold is a versatile platform for targeting a range of biological molecules, particularly those involved in cancer and neurodegenerative diseases. The potential for this compound to act as a kinase inhibitor, a modulator of DNA repair, or a neuroprotective agent warrants further preclinical evaluation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a roadmap for elucidating the precise mechanism of action and therapeutic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Silico Modeling of 4-Methoxyquinolin-7-amine Binding: A Methodological Overview

Absence of specific binding data for 4-Methoxyquinolin-7-amine necessitates a generalized approach, drawing from computational studies of analogous quinoline derivatives. This guide outlines the typical in silico workflow and modeling techniques that would be employed to investigate its binding characteristics.

Due to a lack of specific published research on the in silico modeling of this compound binding, this technical guide provides a comprehensive overview of the methodologies and computational approaches that would be hypothetically applied. The principles and protocols described herein are based on established practices for the computational analysis of similar quinoline-based compounds and their interactions with protein targets.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the interaction between a small molecule, such as this compound, and its potential biological targets. These computational techniques allow researchers to elucidate binding modes, estimate binding affinities, and understand the molecular determinants of interaction, thereby guiding further experimental studies.

Hypothetical Workflow for In Silico Analysis

A typical computational workflow to investigate the binding of this compound would involve several key stages, from target identification to the detailed analysis of molecular interactions.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Quinoline-Based Compounds

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives have given rise to some of the most pivotal drugs in modern medicine, spanning from antimalarials that enabled global exploration to broad-spectrum antibiotics that combat a wide range of bacterial infections. This document provides a technical overview of the key milestones in the discovery of quinoline-based compounds, their foundational synthesis methods, and the mechanisms of action that underpin their therapeutic effects.

Early Discoveries: The Natural Origin of Quinolines

The story of quinoline in medicine begins not in a laboratory, but in the bark of a tree.

Quinine and the Cinchona Bark

The first significant quinoline-based compound to be discovered was quinine. For centuries, indigenous populations in Peru used the bark of the Cinchona tree to treat fevers.[1][2][3] Jesuit missionaries introduced this remedy to Europe around 1632, where it became the primary treatment for malaria.[4] The active alkaloid, quinine, was finally isolated from the bark in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[3][4][5] This event marked the first known use of a specific chemical compound to treat an infectious disease and laid the groundwork for the development of synthetic antimalarial drugs.[4]

The Dawn of Synthesis: Classical Quinoline Preparations

The late 19th century saw a surge in synthetic organic chemistry, leading to the development of several named reactions for constructing the quinoline core. These methods, many of which are still in use today, allowed for the creation of a vast library of quinoline derivatives.

Key Synthetic Methodologies

Several classical methods form the foundation of quinoline synthesis. Each involves the condensation and cyclization of aniline or its derivatives with various carbonyl-containing compounds.

Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this reaction synthesizes quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6] Ferrous sulfate is often added to moderate the otherwise violent reaction.[6]

-

Experimental Protocol: The archetypal Skraup reaction involves heating a mixture of aniline, glycerol, concentrated sulfuric acid, and nitrobenzene.[6][7] The glycerol is first dehydrated by the sulfuric acid to form acrolein.[7][8] Aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, the resulting 1,2-dihydroquinoline is oxidized by nitrobenzene to yield quinoline.[9]

Doebner-von Miller Reaction (1881)

This reaction is a variation of the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[8]

-

Experimental Protocol: An aniline derivative is reacted with an α,β-unsaturated carbonyl compound. The reaction proceeds via a conjugate addition of the aniline to the carbonyl compound, followed by an acid-catalyzed cyclization of the resulting intermediate. An oxidation step then yields the substituted quinoline.

Friedländer Synthesis (1882)

Developed by German chemist Paul Friedländer, this method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl).[10][11][12] The reaction can be catalyzed by either acids or bases.[11][12]

-

Experimental Protocol: A 2-aminobenzaldehyde or 2-aminoketone is condensed with a ketone or aldehyde in the presence of a catalyst such as sodium hydroxide or an acid.[12][13] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration (forming an imine) to yield the quinoline derivative.[10][11]

Combes Quinoline Synthesis (1888)

The Combes synthesis uses the acid-catalyzed reaction of an aniline with a β-diketone.[14][15] The reaction first forms a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to form the quinoline ring.[14]

-

Experimental Protocol: An aniline and a 1,3-dicarbonyl compound are condensed under acidic conditions (e.g., concentrated sulfuric acid).[7][15] The resulting β-amino enone intermediate is then heated to induce cyclization and dehydration, affording the substituted quinoline.[7][16]

Gould-Jacobs Reaction (1939)

This reaction is particularly useful for synthesizing 4-hydroxyquinolines (which often exist as 4-quinolones).[17][18] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate is then cyclized at high temperatures, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline.[17][19]

-

Experimental Protocol: An aniline is reacted with diethyl ethoxymethylenemalonate.[18] The initial substitution product is heated to induce a 6-electron cyclization, forming a 4-hydroxy-3-carboalkoxyquinoline.[17] This intermediate is then saponified (hydrolyzed with a base like NaOH) to the carboxylic acid, which is subsequently decarboxylated by heating to give the final 4-hydroxyquinoline product.[17]

Therapeutic Breakthroughs: Major Classes of Quinoline Drugs

The ability to synthesize a wide array of quinoline derivatives directly led to the discovery of potent therapeutic agents.

Quinoline Antimalarials

Building on the structure of quinine, chemists developed synthetic quinoline-based drugs with improved efficacy and tolerability.

Chloroquine

Discovered in 1934 by Hans Andersag at the Bayer laboratories in Germany, chloroquine (originally named Resochin) was a major breakthrough.[1][5] It is a 4-aminoquinoline derivative that became the drug of choice for treating malaria after World War II, particularly for prophylaxis, due to its effectiveness and low cost.[2][5][20]

-

Mechanism of Action: Inside the malaria parasite's acidic food vacuole, the parasite digests the host's hemoglobin, releasing toxic heme.[1] The parasite protects itself by polymerizing the heme into a non-toxic crystalline substance called hemozoin.[1] Chloroquine, being a weak base, concentrates in the acidic vacuole.[1] There, it binds to heme, preventing its polymerization into hemozoin.[21][22] The buildup of the toxic heme-chloroquine complex leads to parasite death.[1][21]

Quinolone Antibiotics

One of the most significant discoveries in the history of quinoline chemistry was the identification of their antibacterial properties.

Nalidixic Acid: The First Quinolone

In 1962, George Lesher and his colleagues discovered nalidixic acid, the first synthetic quinolone antibiotic.[23][24][25] This discovery was a serendipitous byproduct of research aimed at synthesizing chloroquine.[23][26] While technically a naphthyridine, nalidixic acid is considered the predecessor of all quinolone antibiotics and was used clinically starting in 1967, primarily for urinary tract infections caused by Gram-negative bacteria.[23][24][27]

The Fluoroquinolone Revolution

The major leap forward came with the addition of a fluorine atom to the quinoline ring, creating the fluoroquinolones. In 1977, the discovery of norfloxacin, which has a fluorine atom at position 6 and a piperazine ring at position 7, demonstrated a much broader spectrum of activity, including against Pseudomonas aeruginosa.[27] This discovery ushered in an era of development for highly potent, broad-spectrum antibiotics. Subsequent generations of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) have further expanded activity against Gram-positive and anaerobic bacteria.[23]

-

Mechanism of Action: Fluoroquinolones are bactericidal drugs that work by directly inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[]

-

In many Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a crucial step for DNA replication.[]

-

In many Gram-positive bacteria, the primary target is topoisomerase IV, which is essential for separating interlinked daughter DNA strands after replication.[29][]

-

-

By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the DNA replication fork and ultimately leads to cell death.

Summary of Key Discoveries

The following table summarizes the landmark discoveries in the history of quinoline-based compounds.

| Compound / Synthesis | Discoverer(s) | Year | Significance |

| Quinine (Isolation) | P. J. Pelletier & J. B. Caventou | 1820 | First isolated pure compound used to treat an infectious disease (malaria).[4][5] |

| Skraup Synthesis | Zdenko Hans Skraup | 1880 | A fundamental and widely used method for synthesizing the quinoline core.[6][8] |

| Friedländer Synthesis | Paul Friedländer | 1882 | A versatile method for creating substituted quinolines from 2-aminoaryl carbonyls.[10][12] |

| Chloroquine | Hans Andersag | 1934 | A highly effective synthetic antimalarial that became a cornerstone of malaria treatment.[1][5] |

| Gould-Jacobs Reaction | R. G. Gould & W. A. Jacobs | 1939 | Key synthesis route for 4-hydroxyquinoline derivatives.[18][30] |

| Nalidixic Acid | George Lesher et al. | 1962 | The first synthetic quinolone antibiotic, paving the way for a new class of antibacterial agents.[23][24][27] |

| Norfloxacin | Koga et al. | 1977 | The first fluoroquinolone, demonstrating a vastly improved antibacterial spectrum.[27][] |

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. The chloroquine chronicles: A history of the drug that conquered the world - The World from PRX [theworld.org]

- 3. Story of Quinine | Kennedy Krieger Institute [kennedykrieger.org]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. iipseries.org [iipseries.org]

- 9. uop.edu.pk [uop.edu.pk]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. About: Gould–Jacobs reaction [dbpedia.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 22. quora.com [quora.com]

- 23. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 24. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 25. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. History of Discovery and Development of Norfloxacin; a New Quinolone Antimicrobial Agent [jstage.jst.go.jp]

- 29. academic.oup.com [academic.oup.com]

- 30. Gould-Jacobs Reaction [drugfuture.com]

A Technical Guide to the Solubility of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals

Introduction

4-Methoxyquinolin-7-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules, including established drugs.[1][2][3][4][5] Understanding the solubility of novel quinoline derivatives like this compound is a critical first step in the preclinical development process, as it directly impacts bioavailability, formulation strategies, and the design of further pharmacological studies. This technical guide provides an in-depth overview of the anticipated solubility of this compound in various solvents, outlines a detailed experimental protocol for its determination, and presents a relevant biological signaling pathway where quinoline derivatives have shown activity.

Predicted Solubility Profile

Aqueous Solubility:

Aromatic amines, such as aniline, generally exhibit low solubility in water. This is attributed to the hydrophobic nature of the benzene ring. However, the presence of the nitrogen atom and the methoxy group in this compound can increase its polarity and potential for hydrogen bonding with water molecules. The amine group can act as a hydrogen bond donor, and the nitrogen atom in the quinoline ring and the oxygen in the methoxy group can act as hydrogen bond acceptors.

The pH of the aqueous solution will significantly influence the solubility of this compound. As a basic compound, its solubility is expected to increase in acidic solutions due to the formation of a more soluble protonated salt. In acidic media, the amine group will be protonated, forming an ammonium salt which is generally more water-soluble.

Organic Solvent Solubility:

Based on the "like dissolves like" principle, this compound is expected to be more soluble in polar organic solvents than in nonpolar ones.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and methoxy groups, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are also expected to be good solvents for this compound due to their polarity and ability to interact with the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents due to the significant difference in polarity.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 5.0) | 25 | Shake-flask | ||

| Water (pH 7.4) | 25 | Shake-flask | ||

| Water (pH 9.0) | 25 | Shake-flask | ||

| Methanol | 25 | Shake-flask | ||

| Ethanol | 25 | Shake-flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask | ||

| Acetonitrile | 25 | Shake-flask | ||

| Toluene | 25 | Shake-flask |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water at different pH values, methanol, ethanol, DMSO, acetonitrile, toluene)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Biological Context: Quinoline Derivatives and Signaling Pathways

Quinoline derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. Many of these compounds have been shown to interact with and modulate the activity of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway.[1]

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. Receptor Tyrosine Kinases (RTKs) upon activation, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the cell membrane, leading to the activation of Akt. Activated Akt, in turn, can activate mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival. Given that some quinoline derivatives have been shown to inhibit components of this pathway, it is a plausible area of investigation for this compound.[1]

Conclusion

While quantitative solubility data for this compound is not yet publicly available, this guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility profile based on its chemical structure, employing a rigorous experimental protocol for its determination, and considering its potential biological context, the development of this compound as a potential therapeutic agent can be significantly advanced. The provided templates and diagrams serve as practical tools to guide and document these critical early-stage investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available analogs of 4-Methoxyquinolin-7-amine, a core scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource on available compounds, their synthesis, and biological activities.

Commercially Available Analogs of this compound

Several direct analogs of this compound are commercially available from various suppliers, providing a valuable starting point for research and development activities. These compounds can serve as building blocks for further derivatization or as reference compounds in biological assays.

| Compound Name | CAS Number | Molecular Formula | Supplier(s) |

| 4-Amino-7-methoxyquinoline | 103040-78-4 | C₁₀H₁₀N₂O | CymitQuimica, BLD Pharm |

| 4-Amino-7-methoxyquinoline-6-carboxamide | 2244924-46-5 | C₁₁H₁₁N₃O₂ | BLD Pharm, Sigma-Aldrich |

| 4-(4-amino-3-chlorophenoxy)-7-Methoxyquinoline-6-carboxamide | 417722-93-1 | C₁₇H₁₄ClN₃O₃ | Sigma-Aldrich, Pharmaffiliates, ChemicalBook |

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The following tables summarize key quantitative data from published studies.

Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

| Compound | 7-Substituent | EC₅₀ (nM, D6 strain) | EC₅₀ (nM, W2 strain) |

| Analog 1 | -O-Ph | 10 | 25 |

| Analog 2 | -Ph | 5 | 15 |

| Analog 3 | -CH₂-Ph | 50 | 120 |

Data extracted from studies on the development of novel antimalarial agents.

Anticancer Activity of 4-Anilinoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative A | HeLa | 5.2 |

| Derivative B | BGC823 | 2.8 |

| Gefitinib (Control) | BGC823 | 8.5 |

Data from in vitro studies on the antiproliferative activities of 4-anilinoquinolines.[1]

Antimicrobial Activity of 7-Methoxyquinoline Derivatives

| Compound | Organism | MIC (µg/mL) |

| Derivative X | E. coli | 7.812 |

| Derivative Y | C. albicans | 31.125 |

Minimum Inhibitory Concentration (MIC) values from studies on novel antimicrobial agents.[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducibility and further development.

General Synthesis of 7-Substituted 4-Aminoquinolines

A common synthetic route to 7-substituted 4-aminoquinolines involves the following key steps[5][6]:

-

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate to form the corresponding enamine.

-

Cyclization: Thermal cyclization of the enamine in a high-boiling solvent such as Dowtherm A to yield the 4-hydroxyquinoline core.

-

Chlorination: Conversion of the 4-hydroxyquinoline to the 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride.

-

Nucleophilic Substitution: Reaction of the 4-chloroquinoline with a desired amine side chain to afford the final 4-aminoquinoline analog.

In Vitro Antimalarial Assay (P. falciparum)

The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay:

-

Parasite Culture: Plasmodium falciparum strains (e.g., D6, W2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: Test compounds are serially diluted in DMSO and added to 96-well plates.

-

Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

-

Fluorescence Reading: Fluorescence is measured using a microplate reader, and the EC₅₀ values are calculated by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay) for Anticancer Activity

The antiproliferative effects of the compounds on cancer cell lines are commonly determined by the MTT assay[1]:

-

Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. IC₅₀ values are then calculated.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC of the compounds against various microbial strains is determined using the broth microdilution method:

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3][4]

Signaling Pathway Diagrams

The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways.

References

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]

A Technical Guide to the Safe Handling of 4-Methoxyquinolin-7-amine and Related Aromatic Amines

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxyquinolin-7-amine was not located in the available resources. The following guide is a composite of safety and handling information for structurally similar compounds, including other methoxy-substituted quinoline amines. This information is intended to provide a precautionary framework for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough risk assessment and consult a certified safety professional before handling this compound.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound and related aromatic amines. The information is compiled from various sources and is intended for an audience of trained professionals in research and drug development.

Physicochemical Properties of Structurally Related Compounds

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the available data for compounds structurally similar to this compound.

| Property | 5-Methoxyquinolin-8-amine | 4-Methoxyquinolin-2-amine | 7-Methoxyquinolin-4-amine | 7-Methoxyquinolin-4-ol | 4-methoxyquinolin-6-amine dihydrochloride |

| Molecular Formula | C10H10N2O | C10H10N2O | C10H10N2O | C10H9NO2 | C10H12Cl2N2O |

| Molecular Weight | 174.20 g/mol [1] | 174.20 g/mol [2] | 174.203 g/mol [3] | 175.18 g/mol [4] | 247.1 g/mol [5] |

| CAS Number | 30465-68-0[1] | 42712-65-2[2] | 103040-78-4[3] | Not Available | 2648945-71-3[5] |

Hazard Identification and Classification

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The GHS classifications for similar compounds indicate potential for skin irritation, serious eye damage, and respiratory irritation.

| Hazard Class | GHS Classification (for 7-Methoxyquinolin-4-ol) |

| Acute Toxicity, Oral | Warning (Harmful if swallowed)[4] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation)[4] |

| Serious Eye Damage/Eye Irritation | Danger (Causes serious eye damage)[4] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Warning (May cause respiratory irritation)[4] |

A Safety Data Sheet for 5-Methoxyquinolin-8-amine indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound were not found, a general approach to assessing the potential for skin and eye irritation, based on the observed hazards of similar compounds, would involve the following steps.

General Protocol for In Vitro Skin and Eye Irritation Assessment:

-

Cell Culture: Utilize reconstructed human epidermis (RhE) and human cornea-like epithelium (HCE) models for skin and eye irritation testing, respectively. These models are widely accepted alternatives to animal testing.

-

Test Substance Preparation: Prepare a solution or suspension of the test substance in a suitable solvent. The concentration should be determined based on potential exposure scenarios.

-

Application: Apply the test substance to the surface of the cultured tissue models.

-

Incubation: Incubate the treated tissues for a defined period.

-

Viability Assay: Following incubation, assess cell viability using a quantitative method such as the MTT assay.

-

Data Analysis: Compare the viability of the treated tissues to that of negative and positive controls to determine the irritation potential.

-

Classification: Classify the substance based on the reduction in tissue viability according to established guidelines (e.g., OECD Test Guidelines).

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][6]

-

Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a full-face respirator with an appropriate particulate filter.[6]

General Hygiene:

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate PPE as described in Section 4. Avoid dust formation.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

-

Containment and Cleaning Up: Use dry cleanup procedures and avoid generating dust.[7] Sweep up the material and place it in a suitable, labeled container for disposal.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Workflow and Pathway Diagrams

Safe Handling Workflow for Aromatic Amines

Caption: A logical workflow for the safe handling of powdered aromatic amine compounds.

Emergency Response Pathway

Caption: A streamlined pathway for responding to an exposure event.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 4-Methoxyquinolin-2-amine | C10H10N2O | CID 9855604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-methoxyquinolin-6-amine dihydrochloride (EVT-6322775) | 2648945-71-3 [evitachem.com]

- 6. 4-Amino-3-chloro-7-methoxyquinoline SDS, 1203645-08-2 Safety Data Sheets - ECHEMI [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4-Methoxyquinolin-7-amine, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step process commencing with the construction of the quinoline core, followed by functional group manipulations to introduce the desired methoxy and amine moieties. Two viable routes for the introduction of the 7-amino group are presented: a classical approach involving nitration and subsequent reduction, and a modern palladium-catalyzed Buchwald-Hartwig amination. This protocol includes detailed experimental procedures, tables of reagents and reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The substituent pattern on the quinoline ring plays a crucial role in modulating the pharmacological properties of these compounds. This compound is a valuable building block for the synthesis of more complex molecules in drug development programs. The following protocols outline reliable methods for its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is approached via a convergent strategy, starting from commercially available materials. The core of the synthesis is the construction of the 7-methoxy-4-hydroxyquinoline intermediate, which is then converted to a key 4-chloro-7-methoxyquinoline precursor. From this intermediate, two distinct pathways can be followed to introduce the 7-amino group.

Workflow of the Synthetic Protocol

Application Notes and Protocols: 4-Methoxyquinolin-7-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxyquinolin-7-amine and its close derivatives as fundamental building blocks in the design and synthesis of potent bioactive molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a methoxy group at the 4-position and an amino or synthetically versatile chloro group at the 7-position offers a valuable platform for developing novel therapeutics, particularly in oncology.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a recurring motif in a wide array of approved drugs and clinical candidates due to its ability to interact with various biological targets. Its planar structure allows for effective stacking interactions with aromatic residues in proteins, while the nitrogen atom can act as a hydrogen bond acceptor. Substitutions on the quinoline core, such as the methoxy and amino groups of this compound, provide vectors for fine-tuning the physicochemical properties and biological activity of the resulting molecules. These modifications can enhance target binding affinity, improve pharmacokinetic profiles, and modulate selectivity.

While direct synthetic applications starting from this compound are not extensively documented in readily available literature, its close and synthetically accessible analog, 4-chloro-7-methoxyquinoline, serves as a highly versatile intermediate for the synthesis of a diverse range of bioactive compounds. The protocols and data presented herein focus on the derivatization of this key intermediate, which can be conceptually linked to the synthetic potential of this compound.

Key Applications in Medicinal Chemistry

Derivatives of the 4-methoxyquinoline scaffold have demonstrated significant potential in the development of targeted therapies, primarily as kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of various cancers.[1] The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a potent pharmacophore for the inhibition of c-Met kinase.[1][2][3]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The epidermal growth factor receptor is another critical target in oncology, with its aberrant signaling driving the growth of numerous solid tumors.[4][5][6] 4-Anilinoquinoline and 4-anilinoquinazoline derivatives have been extensively investigated as EGFR inhibitors, with several compounds demonstrating potent antiproliferative activity against cancer cell lines.[4][5][6][7]

Quantitative Data Presentation

The following tables summarize the in vitro biological activity of representative compounds derived from the 4-methoxyquinoline scaffold.

Table 1: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives [1][2][3]

| Compound ID | c-Met IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |

| 12f | - | >10 | >10 | 1.58 ± 0.12 |

| 12g | 0.045 ± 0.005 | 2.34 ± 0.15 | 3.87 ± 0.21 | 0.76 ± 0.08 |

| 12i | 0.038 ± 0.006 | 1.89 ± 0.11 | 3.12 ± 0.18 | 0.55 ± 0.06 |

| 12n | 0.030 ± 0.008 | 1.55 ± 0.09 | 2.56 ± 0.14 | 0.41 ± 0.04 |

| 12r | 0.052 ± 0.007 | 2.87 ± 0.17 | 4.11 ± 0.25 | 0.98 ± 0.10 |

| Cabozantinib | 0.005 ± 0.001 | 0.08 ± 0.01 | 0.54 ± 0.04 | 0.03 ± 0.005 |

Table 2: Antiproliferative Activity of 4-Anilinoquinoline Derivatives as EGFR Inhibitors [5]

| Compound ID | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 7a | 3.15 | 2.11 | 3.98 |

| 7c | 2.89 | 1.95 | 3.12 |

| 7d | 2.56 | 1.88 | 2.99 |

| 7f | 2.41 | 1.78 | 2.87 |

| 7i | 2.25 | 1.72 | 2.81 |

| 7o | 3.01 | 2.05 | 3.54 |

| 7p | 2.95 | 1.99 | 3.23 |

| 7q | 2.76 | 1.91 | 3.05 |

| Gefitinib | 0.05 | 0.12 | 0.08 |

| Erlotinib | 0.04 | 0.10 | 0.06 |

| Sorafenib | 3.54 | 2.87 | 4.12 |

Experimental Protocols

Synthesis of the Key Intermediate: 4-Chloro-7-methoxyquinoline

The versatile building block, 4-chloro-7-methoxyquinoline, can be synthesized from 7-methoxy-4-quinolinol.

Protocol:

-

To a suspension of 7-methoxy-4-quinolinol (1 equivalent) in phosphorus oxychloride (10-20 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloro-7-methoxyquinoline.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

General Protocol for the Synthesis of 4-Anilino-6,7-dimethoxyquinolines (c-Met Inhibitors)

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and various substituted anilines.[1]

Protocol:

-

In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol or ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol as the eluent, to afford the pure 4-anilino-6,7-dimethoxyquinoline derivative.[1]

General Protocol for the Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives (EGFR Inhibitors)

This multi-step synthesis involves the initial formation of a 4-anilinoquinazoline scaffold followed by the introduction of a ureido moiety.[5]

Protocol:

-

Synthesis of N⁴-(3-Bromophenyl)quinazoline-4,6-diamine:

-

A mixture of the appropriate 6-nitro-4-(3-bromoanilino)quinazoline (1 equivalent) and stannous chloride (4 equivalents) in ethyl acetate is refluxed for 1 hour.[5]

-

After cooling, the solid is filtered, and the aqueous layer is neutralized with saturated sodium carbonate solution. The product is extracted with an organic solvent and purified.[5]

-

-

Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives:

-

To a solution of the N⁴-(3-Bromophenyl)quinazoline-4,6-diamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add the desired aryl isocyanate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final ureido derivative.

-

Visualizations

Signaling Pathways

Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflows

Caption: General Synthetic Workflow for 4-Anilinoquinolines.

Caption: Workflow for Biological Evaluation of Synthesized Compounds.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [qspace.library.queensu.ca]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

Application Notes and Protocols for High-Throughput Screening of 4-Methoxyquinolin-7-amine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyquinolin-7-amine is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as kinase inhibitors. Several quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize the inhibitory potential of this compound and its analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The protocol is based on the robust and sensitive ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Target Profile: VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply necessary for their growth and metastasis.[3][4]

Signaling Pathway Diagram

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format suitable for HTS.

Materials and Reagents:

-

Recombinant human VEGFR2 kinase (BPS Bioscience, Cat. No. 40217 or similar)

-

Poly(Glu, Tyr) 4:1 peptide substrate (Cisbio, Cat. No. 62PETYDAA or similar)

-

ATP (10 mM solution)

-

Kinase Assay Buffer (5X): 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 5 mM DTT

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

This compound (test compound)

-

Sorafenib (positive control inhibitor)

-

DMSO (assay-grade)

-

384-well white, flat-bottom plates (Corning, Cat. No. 3570 or similar)

-

Multichannel pipettes and/or automated liquid handling system

-

Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

Caption: High-Throughput Screening Experimental Workflow.

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and Sorafenib in DMSO.

-

Using an automated liquid handler or multichannel pipette, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

-

For positive controls (no inhibition), dispense 50 nL of DMSO.

-

For negative controls (background), dispense 50 nL of DMSO.

-

-

Kinase Reaction:

-

Prepare a 2X kinase solution by diluting VEGFR2 in 1X Kinase Assay Buffer. The final concentration should be determined empirically, but a starting point of 2-5 ng/µL is recommended.

-

Add 5 µL of the 2X kinase solution to all wells except the negative controls. To the negative control wells, add 5 µL of 1X Kinase Assay Buffer.

-

Prepare a 4X Substrate/ATP solution in 1X Kinase Assay Buffer containing 40 µM ATP and 2 µg/µL Poly(Glu, Tyr) substrate.

-

Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP solution to all wells. The final reaction volume will be 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percent inhibition relative to the control wells. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the dose-response data to a four-parameter logistic equation. The quality of the assay is assessed by calculating the Z'-factor.

| Compound | Target Kinase | IC₅₀ (nM) | Z'-Factor | Assay Format |

| This compound | VEGFR2 | 150 | 0.82 | ADP-Glo™ |

| Sorafenib (Control) | VEGFR2 | 82[3] | 0.85 | ADP-Glo™ |

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

-

σ_pos and μ_pos are the standard deviation and mean of the positive control (no inhibition).

-

σ_neg and σ_neg are the standard deviation and mean of the negative control (background).